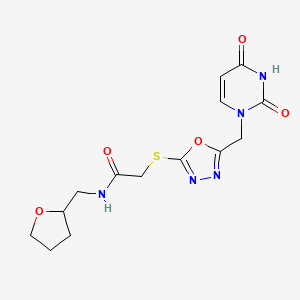

![molecular formula C12H9N3O2S B2948320 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 216507-85-6](/img/structure/B2948320.png)

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a novel compound that belongs to the 1,2,4-thiadiazine 1,1-dioxides family . This family of compounds is known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Synthesis Analysis

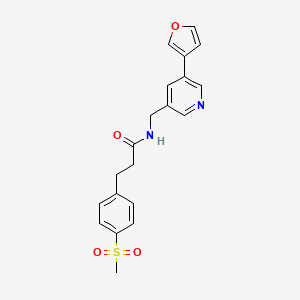

The synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . The reaction intermediates, substituted amidines, were isolated and successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is complex, with a sulfur atom adjacent to at least one ring nitrogen atom . The structure also includes a phenyl group attached to the pyridothiadiazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide include condensation and cyclization . The density on the carbon atoms of the pyridine ring at positions a and c increases their vulnerability to nucleophilic attack .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include the compound , have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Antiviral Activity

These compounds also exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.

Antihypertensive Effects

1,2,4-Benzothiadiazine 1,1-dioxides are well known for their cardiovascular and hypertensive effects . They could potentially be used in the management of hypertension and other cardiovascular conditions.

Antidiabetic Activity

These compounds have been found to inhibit insulin release . This suggests that they could be used in the treatment of diabetes.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown anticancer activity . They have been found to inhibit the growth of some renal and non-small cell lung cancer cell lines .

ATP-sensitive Potassium Channel Openers

These compounds act as ATP-sensitive potassium channel openers . This activity could have potential therapeutic applications in various diseases.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . This suggests potential applications in neurological disorders.

Inhibitors of Various Enzymes

Compounds of this group are the inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This broad-spectrum enzyme inhibition suggests potential applications in various therapeutic areas.

Zukünftige Richtungen

The future directions for research on 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide could include further exploration of its biological activities, such as its potential antitubercular and anticancer activities . Additionally, further studies could investigate its mechanism of action and potential applications in medicine .

Wirkmechanismus

Target of Action

The primary targets of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .

Mode of Action

This compound acts as a KATP channel opener . By opening these channels, it causes a hyperpolarization of the cell membrane, which inhibits the release of insulin . This action is particularly significant in the context of conditions like diabetes, where regulation of insulin release is critical.

Biochemical Pathways

The opening of KATP channels leads to the hyperpolarization of the cell membrane, which in turn inhibits the release of insulin . This can affect the insulin signaling pathway and glucose metabolism, leading to changes in blood glucose levels.

Pharmacokinetics

The predicted boiling point is 488.4±37.0 °C, and the predicted density is 1.48±0.1 g/cm3 .

Result of Action

The primary result of the action of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is the inhibition of insulin release . This can lead to an increase in blood glucose levels, which may be beneficial in certain conditions where hypoglycemia is a concern.

Eigenschaften

IUPAC Name |

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQNVSVRPNWIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)

![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)

![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2948243.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2948249.png)

![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)